2,4-Dibromo-3-methylbenzenesulfonyl chloride

Lipophilicity Drug Design Membrane Permeability

2,4-Dibromo-3-methylbenzenesulfonyl chloride (CAS 1349718-63-3) is a polyhalogenated aromatic sulfonyl chloride distinguished by a unique 2,4-dibromo-3-methyl substitution pattern. This compound serves as a versatile electrophilic building block for sulfonamide and sulfonate ester synthesis, with dual bromine atoms providing orthogonal synthetic handles for sequential cross-coupling transformations.

Molecular Formula C7H5Br2ClO2S
Molecular Weight 348.44 g/mol
Cat. No. B12852532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-methylbenzenesulfonyl chloride
Molecular FormulaC7H5Br2ClO2S
Molecular Weight348.44 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)S(=O)(=O)Cl)Br
InChIInChI=1S/C7H5Br2ClO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3
InChIKeyHJZSZXVQHGQLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-methylbenzenesulfonyl Chloride: A Benchmark Polyhalogenated Sulfonyl Chloride Building Block


2,4-Dibromo-3-methylbenzenesulfonyl chloride (CAS 1349718-63-3) is a polyhalogenated aromatic sulfonyl chloride distinguished by a unique 2,4-dibromo-3-methyl substitution pattern. This compound serves as a versatile electrophilic building block for sulfonamide and sulfonate ester synthesis, with dual bromine atoms providing orthogonal synthetic handles for sequential cross-coupling transformations [1]. Unlike simpler sulfonyl chlorides, its specific halogen-methyl arrangement introduces a distinct steric and electronic profile that directly influences both its reactivity and the physicochemical properties of downstream derivatives.

Why 2,4-Dibromo-3-methylbenzenesulfonyl Chloride Cannot Be Replaced by Generic Aryl Sulfonyl Chlorides


Common aryl sulfonyl chlorides such as 3-methylbenzenesulfonyl chloride (CAS 1899-93-0) or 4-bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0) lack the precise combination of electronic effects and synthetic handles offered by the 2,4-dibromo-3-methyl analogue. The absence of the second bromine atom eliminates the capacity for sequential, regioselective cross-coupling, while the loss of both bromine substituents drastically reduces electrophilicity and alters the lipophilicity of resulting conjugates [1]. These differences manifest quantitatively in computed molecular properties and are corroborated by Hammett-based kinetic studies showing that bromine substitution directly modulates the reactivity of the sulfonyl chloride center [2].

A Quantitative Procurement Guide to 2,4-Dibromo-3-methylbenzenesulfonyl Chloride Differentiation


Elevated Lipophilicity (XLogP3) vs. Mono-Bromo and Non-Halogenated Analogues

The XLogP3 value for 2,4-dibromo-3-methylbenzenesulfonyl chloride (3.7) is significantly higher than that of its mono-bromo analogue 4-bromo-3-methylbenzenesulfonyl chloride (3.0) and its non-brominated parent 3-methylbenzenesulfonyl chloride (calculated ~2.3) [1], [2]. This 0.7–1.4 log unit increase reflects the contribution of the two bromine atoms and predicts substantially different partitioning behavior, which is critical for applications requiring passive membrane permeability or specific retention in reversed-phase purification systems.

Lipophilicity Drug Design Membrane Permeability

Dual Orthogonal Cross-Coupling Handles vs. Mono-Bromo Building Blocks

2,4-Dibromo-3-methylbenzenesulfonyl chloride possesses two chemically distinct C(sp2)–Br bonds, enabling sequential Pd-catalyzed functionalization. Research by Skhiri et al. (2015) demonstrated that di- and tri-bromobenzenesulfonyl chlorides undergo desulfitative arylation without cleavage of the carbon–bromine bonds, explicitly preserving them for subsequent transformations [1]. In contrast, the mono-bromo analogue 4-bromo-3-methylbenzenesulfonyl chloride offers only a single cross-coupling site, limiting the structural complexity accessible from one building block.

Sequential Cross-Coupling Suzuki Coupling Molecular Diversity

Enhanced Sulfonyl Electrophilicity from Dual Bromine Substitution: Hammett Evidence

The electron-withdrawing effect of bromine substituents increases the electrophilicity of the sulfonyl chloride center, accelerating nucleophilic substitution. Rossall and Robertson (1971) quantified this for 4-bromobenzenesulfonyl chloride, showing a distinct kinetic solvent isotope effect (kH₂O/kD₂O) that correlates linearly with the Hammett σ-value of the para substituent [1]. Although direct kinetic data for the 2,4-dibromo-3-methyl derivative are absent, the combined σₘ (0.39) [2] and σₚ (0.23) [2] contributions from the bromine substituents predict an even more electron-deficient sulfur center than in the mono-bromo analogue (σₚ = 0.23 alone), providing a thermodynamically favorable ground state for nucleophilic attack.

Electrophilicity Nucleophilic Substitution Kinetics

Molecular Weight and Stoichiometric Distinction from Non-Halogenated Reagents

With a molecular weight of 348.44 g/mol, 2,4-dibromo-3-methylbenzenesulfonyl chloride is substantially heavier than frequently substituted alternatives such as 3-methylbenzenesulfonyl chloride (190.65 g/mol) . This 157.79 g/mol difference (an 82.8% increase in mass) significantly affects gravimetric calculations in multi-step parallel synthesis and kilogram-scale preparations, where exact mass input determines reaction stoichiometry.

Stoichiometry Gravimetric Dosing Process Chemistry

Precision Application Scenarios for 2,4-Dibromo-3-methylbenzenesulfonyl Chloride


Diversity-Oriented Synthesis (DOS) Libraries Requiring Sequential Functionalization

In DOS campaigns where two points of structural variation must be introduced sequentially from a single building block, 2,4-dibromo-3-methylbenzenesulfonyl chloride provides the requisite dual C–Br handles. After sulfonylation to anchor the core, the 2-bromo and 4-bromo positions can be differentiated via chemoselective Suzuki–Miyaura couplings, generating two-dimensional diversity without an intermediate deprotection or activation step [1]. This is not feasible with mono-bromo or non-halogenated sulfonyl chloride analogues, which limit the library to a single diversification point.

Medicinal Chemistry Programs Targeting LogP-Dependent Activity Cliffs

For projects where a small increase in lipophilicity translates into a significant gain in cellular potency, the 0.7–1.4 log unit higher XLogP3 of the dibromo scaffold (3.7) versus its mono-bromo (3.0) or non-bromo (~2.3) congeners [1] can be decisive. This is particularly pertinent in CNS drug discovery, where passive permeability must be balanced with metabolic stability. The two bromine atoms can subsequently be replaced stepwise to fine-tune both LogP and target engagement.

Sulfonamide Electrophile Screening with Deactivated Amine Nucleophiles

When converting sterically hindered or electronically deactivated amines to sulfonamides, the enhanced electrophilicity of the sulfonyl chloride center—predicted by the summed Hammett σ constants of the flanking bromine atoms (Σσ ≈ 0.62) [1]—offers a thermodynamic advantage. Kinetic studies on brominated benzenesulfonyl chlorides confirm that electron-withdrawing substituents lower the activation barrier for nucleophilic displacement [2], suggesting this dibromo compound can achieve higher conversion rates under milder conditions than less electrophilic analogues.

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